molecular formula C20H19F3N2O2 B2841540 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 941910-36-7

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2841540
CAS RN: 941910-36-7
M. Wt: 376.379
InChI Key: FEBBRYMRNZFRSZ-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFB-TQ is a small-molecule inhibitor that targets the protein-protein interaction between two transcription factors, c-Myc and Max. This interaction plays a critical role in the regulation of cell growth and proliferation, making TFB-TQ a promising tool for studying cancer biology.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Polycyclic Amides Synthesis : Innovative methodologies for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides have been developed. This process facilitates the production of both N-alkyl and N-aryl secondary benzamides as well as primary benzamides, leading to tricyclic products via double C-H activation and oxidative coupling. This synthesis showcases the versatility of related compounds in forming complex heterocycles (Song et al., 2010).

  • Carbonylation of Aminoquinoline Benzamides : A method has been discovered for the direct carbonylation of aminoquinoline benzamides, highlighting the functional group compatibility and potential for creating diverse benzamide derivatives through carbon monoxide insertion. This technique underscores the chemical adaptability of such compounds in synthesizing imides from benzoic and acrylic acid derivatives (Grigorjeva & Daugulis, 2014).

  • Regioselectivity in Chemical Reactions : The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, revealing insights into the acid/base behavior and potential reaction paths of 4-oxoquinolines. This study emphasizes the importance of understanding selective reactions for developing pharmacologically active benzamide derivatives (Batalha et al., 2019).

Pharmacological and Biochemical Investigations

  • Antitumor Activity : Research into water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, aimed at improving aqueous solubility for in vivo evaluation. This effort led to the identification of compounds with significantly enhanced water solubility and cytotoxicity, retaining unique biochemical characteristics such as non-phase specific cell-cycle arrest. This illustrates the potential of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide derivatives in oncology (Bavetsias et al., 2002).

  • Selective Synthesis of Isoquinolines : Employing picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been developed to synthesize isoquinolines through C-H/N-H bonds activation. This process demonstrates good functional group tolerance and excellent regioselectivity, highlighting the synthetic utility of benzamide derivatives in creating complex isoquinoline structures (Kuai et al., 2017).

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-11-25-17-9-8-16(12-14(17)5-10-18(25)26)24-19(27)13-3-6-15(7-4-13)20(21,22)23/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBRYMRNZFRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

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